molecular formula C11H17BrN4O4 B165034 (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol CAS No. 134419-55-9

(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol

Cat. No.: B165034
CAS No.: 134419-55-9
M. Wt: 349.18 g/mol
InChI Key: BKORDMXMGXPXFW-UHFFFAOYSA-N
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Description

(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol is a complex organic compound that features a combination of brominated tetrahydropyran, nitroimidazole, and ethanol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran, bromine, imidazole, and ethanol.

    Bromination: Tetrahydropyran is brominated using bromine in the presence of a suitable catalyst to yield 4-bromotetrahydropyran.

    Amination: The brominated product undergoes nucleophilic substitution with an amine to introduce the amino group, forming 4-bromotetrahydro-2H-pyran-3-ylamine.

    Imidazole Coupling: The amino derivative is then coupled with 2-nitroimidazole under basic conditions to form the desired imidazole derivative.

    Ethanol Addition: Finally, the ethanol group is introduced through a nucleophilic substitution reaction, yielding (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol and imidazole moieties.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the ethanol and imidazole groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: It can be used in catalytic studies to explore new reaction mechanisms.

Biology

    Antimicrobial Agents: The nitroimidazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.

    Anticancer Research: The compound’s structure allows for modifications that could lead to potent anticancer agents.

Medicine

    Drug Development: Its unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and reduced side effects.

Industry

    Chemical Manufacturing: It can be used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The nitroimidazole group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. The brominated tetrahydropyran and ethanol groups may enhance the compound’s solubility and cellular uptake, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole antibiotic.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

    Secnidazole: A nitroimidazole used for treating bacterial infections.

Uniqueness

    Structural Complexity: The combination of brominated tetrahydropyran, nitroimidazole, and ethanol groups is unique, providing a distinct set of chemical and biological properties.

    Potential for Derivatization: The compound’s structure allows for extensive chemical modifications, enabling the development of a wide range of derivatives with tailored properties.

This detailed overview highlights the significant aspects of (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

1-[(4-bromooxan-3-yl)amino]-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN4O4/c12-9-1-4-20-7-10(9)14-5-8(17)6-15-3-2-13-11(15)16(18)19/h2-3,8-10,14,17H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKORDMXMGXPXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1Br)NCC(CN2C=CN=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134419-55-9
Record name (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134419559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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